An In-depth Technical Guide to Ethyl 3-aminocrotonate: Core Properties and Synthetic Applications
An In-depth Technical Guide to Ethyl 3-aminocrotonate: Core Properties and Synthetic Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ethyl 3-aminocrotonate is a pivotal intermediate in organic synthesis, prized for its versatile reactivity and integral role in the construction of a wide array of heterocyclic compounds. This technical guide provides a comprehensive overview of the fundamental properties of ethyl 3-aminocrotonate, including its physicochemical characteristics, spectroscopic data, and key safety information. Detailed experimental protocols for its synthesis and its application in the renowned Hantzsch pyridine synthesis are presented. The document also explores the compound's reactivity, particularly its ambident nucleophilic nature, which underpins its utility in the synthesis of valuable molecules for the pharmaceutical industry.
Chemical and Physical Properties
Ethyl 3-aminocrotonate, also known as ethyl β-aminocrotonate, is an organic compound with the chemical formula C₆H₁₁NO₂.[1][2][3] It exists as a colorless to pale yellow liquid or a low-melting solid.[4] This enamine is a valuable building block in organic chemistry, particularly in the synthesis of pharmaceuticals and other heterocyclic systems.[5][6]
Table 1: Physicochemical Properties of Ethyl 3-aminocrotonate
| Property | Value | Reference |
| CAS Number | 626-34-6 | [1][2] |
| Molecular Formula | C₆H₁₁NO₂ | [1][2][3] |
| Molecular Weight | 129.16 g/mol | [1][2][3] |
| Appearance | Colorless to pale yellow liquid or solid | [4][7] |
| Melting Point | 33-35 °C | [3] |
| Boiling Point | 210-215 °C | [3] |
| Density | 1.022 g/mL at 25 °C | [3] |
| Solubility | Soluble in water. | |
| Flash Point | 97 °C (206.6 °F) - closed cup | |
| Refractive Index | 1.5000 to 1.5020 | [8] |
Spectroscopic Data
The structural elucidation of ethyl 3-aminocrotonate is confirmed through various spectroscopic techniques.
Table 2: Spectroscopic Data for Ethyl 3-aminocrotonate
| Spectrum | Key Peaks and Assignments | Reference |
| ¹H-NMR | (DMSO-d6), δ, ppm: 1.121-1.149 (3H, t, J = 7.0 Hz, CH₃CH₂); 3.936-3.978 (2H, q, J = 7.0 Hz, CH₃CH₂); 4.287 (1H, s, =CH); 1.807 (3H, s, CH₃C=); 6.918 (1H, s, NH) and 7.709 (1H, s, NH). The presence of two distinct signals for the amino protons suggests the existence of Z/E isomers, with the Z-form being predominant. | [9] |
| ¹³C-NMR | (CDCl₃), δ (ppm): 170.5 (C=O), 160.6 (C-NH₂), 83.7 (=CH), 58.6 (OCH₂CH₃), 22.2 (CH₃C=), 14.8 (OCH₂CH₃). | [10] |
| IR | (KBr, cm⁻¹): 3452.91 and 3337.34 (N-H stretching), 1716.31 (C=O ester stretching), 1660.16 (C=C stretching). | [6] |
| Mass Spec | Molecular Ion (M⁺): 129.07898 Da. | [11] |
Synthesis and Reactivity
Synthesis of Ethyl 3-aminocrotonate
The most common laboratory and industrial synthesis of ethyl 3-aminocrotonate involves the condensation reaction between ethyl acetoacetate and an ammonia source, such as ammonium acetate or aqueous ammonia.[12][13][14]
Experimental Protocol: Synthesis from Ethyl Acetoacetate and Ammonium Acetate [6][13]
-
Materials:
-
Ethyl acetoacetate
-
Ammonium acetate
-
Methanol (solvent)
-
Dichloromethane (for extraction)
-
Brine
-
Magnesium sulfate (drying agent)
-
-
Procedure:
-
Dissolve ammonium acetate (0.036 mol) and ethyl acetoacetate (0.012 mol) in methanol (1.45 mL) in a round-bottom flask equipped with a magnetic stirrer.
-
Stir the solution at room temperature for 20 hours.
-
Monitor the reaction progress using thin-layer chromatography (TLC) with a 25% ethyl acetate/hexanes eluent.
-
Once the starting material is consumed, remove the solvent under reduced pressure.
-
Dissolve the residue in 30 mL of dichloromethane and extract three times with brine.
-
Dry the organic phase over magnesium sulfate, filter, and evaporate the solvent to yield the crude product.
-
Purify the product by column chromatography on silica gel using an eluent of 10-25% ethyl acetate in n-hexanes to obtain pure ethyl 3-aminocrotonate as a colorless liquid. A yield of approximately 92% can be expected under these optimized conditions.[6]
-
A continuous flow synthesis has also been developed, offering high yields and improved safety.[10][15] In a stainless-steel tubular reactor, ethyl acetoacetate is mixed with a 25% aqueous ammonia solution at a 1:3 ratio. With a residence time of 22 minutes at 50 °C, a 94% yield of ethyl 3-aminocrotonate can be achieved.[10]
Chemical Reactivity
Ethyl 3-aminocrotonate is characterized by its ambident nucleophilic nature, with reactive sites at the nitrogen atom and the α-carbon.[1] This dual reactivity makes it a versatile synthon for a variety of chemical transformations.
-
N-Nucleophilicity: The lone pair of electrons on the nitrogen atom allows it to react with electrophiles, leading to N-acylation and N-alkylation products.
-
C-Nucleophilicity: The enamine tautomer has a nucleophilic α-carbon that can attack electrophiles.
This dual reactivity is exploited in the synthesis of numerous heterocyclic compounds.[1][6]
Applications in Heterocyclic Synthesis
Ethyl 3-aminocrotonate is a cornerstone in the synthesis of various nitrogen-containing heterocycles, which are prevalent in many biologically active compounds.
Hantzsch Pyridine Synthesis
One of the most notable applications of ethyl 3-aminocrotonate is in the Hantzsch pyridine synthesis, a multi-component reaction that produces dihydropyridines.[1][16][17][18][19] These compounds are of significant pharmaceutical importance, with many acting as calcium channel blockers.[17]
Experimental Protocol: General Hantzsch Pyridine Synthesis [20]
-
Materials:
-
Aromatic aldehyde (1.0 mmol)
-
β-ketoester (e.g., ethyl acetoacetate) (1.0 mmol)
-
Ethyl 3-aminocrotonate (1.0 mmol)
-
Solvent (e.g., ethanol, 10-20 mL)
-
Catalyst (optional, e.g., a few drops of piperidine or p-toluenesulfonic acid)
-
-
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve the aromatic aldehyde and the β-ketoester in the chosen solvent.
-
Add ethyl 3-aminocrotonate to the reaction mixture.
-
If using a catalyst, add it to the mixture.
-
Heat the reaction mixture to reflux.
-
Monitor the reaction's progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture and isolate the dihydropyridine product, often by filtration if it precipitates, or by standard workup procedures.
-
The resulting dihydropyridine can then be oxidized to the corresponding pyridine derivative.[17][18]
References
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- 2. scbt.com [scbt.com]
- 3. Ethyl 3-aminocrotonate 98 626-34-6 [sigmaaldrich.com]
- 4. Ethyl 3-amino crotonate | Godavari [godavaribiorefineries.com]
- 5. nbinno.com [nbinno.com]
- 6. khcn.haui.edu.vn [khcn.haui.edu.vn]
- 7. Ethyl 3-aminocrotonate, 98+% 500 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 8. Ethyl 3-aminocrotonate, 98.5% | Fisher Scientific [fishersci.ca]
- 9. researchgate.net [researchgate.net]
- 10. ETHYL 3-AMINOCROTONATE synthesis - chemicalbook [chemicalbook.com]
- 11. PubChemLite - Ethyl 3-aminocrotonate (C6H11NO2) [pubchemlite.lcsb.uni.lu]
- 12. nbinno.com [nbinno.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. data.epo.org [data.epo.org]
- 16. scribd.com [scribd.com]
- 17. Hantzsch pyridine synthesis - Wikipedia [en.wikipedia.org]
- 18. Hantzsch Dihydropyridine (Pyridine) Synthesis [organic-chemistry.org]
- 19. chemtube3d.com [chemtube3d.com]
- 20. benchchem.com [benchchem.com]
